molecular formula C8H8F3NO B168890 3-Methyl-4-(trifluoromethoxy)aniline CAS No. 183945-52-0

3-Methyl-4-(trifluoromethoxy)aniline

Cat. No. B168890
M. Wt: 191.15 g/mol
InChI Key: XUHCPLRDLVPBFX-UHFFFAOYSA-N
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Description

“3-Methyl-4-(trifluoromethoxy)aniline” is a chemical compound with the molecular formula C8H8F3NO . It is used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens, derivatives of 3-(quinolin-3-yl)acrylates, and a series of novel Schiff bases .


Synthesis Analysis

The synthesis of “3-Methyl-4-(trifluoromethoxy)aniline” involves several steps. One method involves the treatment of 4-(trifluoromethyl)aniline with primary Grignard reagents in ether, yielding the title products through a series of fluoride elimination reactions . Another method involves a reaction with tert-butyllithium at the nitrogen-adjacent 6- and 2-position . A third method involves heating a mixture of sodium ferrate and sodium bromide, then adding sodium amide and raising the temperature and pressure .


Molecular Structure Analysis

The molecular structure of “3-Methyl-4-(trifluoromethoxy)aniline” consists of a benzene ring substituted with a methyl group, an amino group, and a trifluoromethoxy group .


Chemical Reactions Analysis

“3-Methyl-4-(trifluoromethoxy)aniline” can undergo various chemical reactions. For instance, it can undergo hydrogen/lithium permutation (“metalation”) with optional site selectivity depending on the N-protective group employed .


Physical And Chemical Properties Analysis

The molecular weight of “3-Methyl-4-(trifluoromethoxy)aniline” is 191.15 g/mol . It has a topological polar surface area of 35.2 Ų and a complexity of 171 .

Scientific Research Applications

Synthesis and Material Development

  • Synthesis Protocols : 3-Methyl-4-(trifluoromethoxy)aniline derivatives, possessing desirable pharmacological and biological properties, are synthesized using 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II), a process applicable for developing pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).

  • Liquid Crystal Properties : Certain derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including 4-trifluoromethoxy, exhibit stable smectic B and A phases. These properties are significant for applications in materials science, especially in the field of liquid crystals (Miyajima et al., 1995).

  • Pesticide Synthesis : The compound serves as a key intermediate in the synthesis of various pesticides, demonstrating high yields and low-cost production, which is crucial for the manufacturing of effective and economical agrochemical products (Zhang, Zhang, & Sun, 2011).

Advanced Chemical Applications

  • Agrochemical Intermediates : Improved processes have been developed for synthesizing important agrochemical intermediates like 2,6-dibromo-4-trifluoromethoxy aniline from 4-trifluoromethoxy aniline, with high yields and purity, enhancing the efficiency of agrochemical production (Zhi-yuan, 2011).

  • Functionalization via Metalation : Trifluoromethoxy-substituted anilines, including 3-Methyl-4-(trifluoromethoxy)aniline, undergo metalation with site selectivity, providing new avenues for structural elaboration in organic synthesis and the development of novel compounds (Leroux, Castagnetti, & Schlosser, 2003).

  • Optical and Electronic Properties : Studies on the ultraviolet spectra of aniline derivatives, including those similar to 3-Methyl-4-(trifluoromethoxy)aniline, aid in understanding their electronic and photonic properties, which is important for applications in optical materials and electronics (Cumper & Singleton, 1968).

  • Environmental and Biological Interactions : The compound's derivatives can be investigated for their interaction with microbial species, as some anilines are metabolized by specific bacterial strains. This research can contribute to environmental remediation and understanding biological pathways (Liu et al., 2002).

Safety And Hazards

“3-Methyl-4-(trifluoromethoxy)aniline” is considered hazardous. It is combustible and toxic if swallowed. It is fatal in contact with skin and causes skin and eye irritation. It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure .

Future Directions

The future directions for “3-Methyl-4-(trifluoromethoxy)aniline” could involve further exploration of its synthesis methods and potential applications. For instance, research has shown that trifluoromethoxy-substituted anilines can undergo hydrogen/lithium permutation with optional site selectivity . This could open up new possibilities for the synthesis and application of these compounds.

properties

IUPAC Name

3-methyl-4-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-5-4-6(12)2-3-7(5)13-8(9,10)11/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHCPLRDLVPBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441704
Record name 3-methyl-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-(trifluoromethoxy)aniline

CAS RN

183945-52-0
Record name 3-Methyl-4-(trifluoromethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183945-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methyl-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EA Kuo, PT Hambleton, DP Kay, PL Evans… - Journal of medicinal …, 1996 - ACS Publications
The active metabolite (2) of the novel immunosuppressive agent leflunomide (1) has been shown to inhibit the enzyme dihydroorotate dehydrogenase (DHODH). This enzyme catalyzes …
Number of citations: 110 pubs.acs.org

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